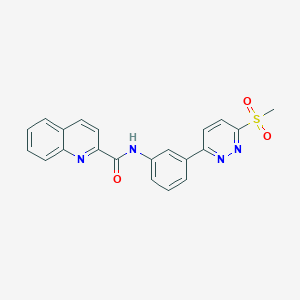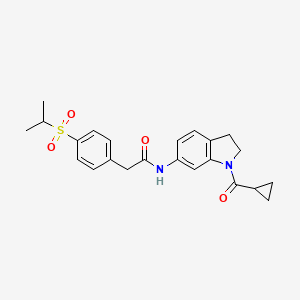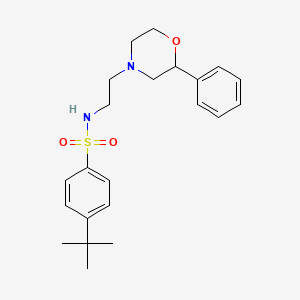
N-(3-(6-(metilsulfonil)piridazin-3-il)fenil)quinolina-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound also contains a pyridazine ring, which is another heterocyclic structure known for its pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of both quinoline and pyridazine rings contributes to its biological activity .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic applications, including anti-inflammatory and anti-tumor activities .
Industry
Industrially, the compound is used in the development of new materials and as a catalyst in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the pyridazine ring through a series of substitution reactions. The methylsulfonyl group is then added to the pyridazine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridazine rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structures.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or sulfonates .
Mecanismo De Acción
The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function, while the pyridazine ring can inhibit various enzymes involved in cell proliferation . These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.
Pyridazine Derivatives: Such as pyridazinone, known for their anti-inflammatory and anticancer activities.
Uniqueness
What sets N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide apart is the combination of both quinoline and pyridazine rings in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings .
Propiedades
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-29(27,28)20-12-11-18(24-25-20)15-6-4-7-16(13-15)22-21(26)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJBAONRCFCTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride](/img/structure/B2474444.png)
![N-(3-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2474445.png)


![2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B2474450.png)
![N-Benzyl-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2474451.png)
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2474455.png)
![3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2474456.png)

![N-(2,4-difluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2474460.png)

![methyl 2-[(2,4-difluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2474465.png)

